molecular formula C8H14ClN3O3S B13214855 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

Cat. No.: B13214855
M. Wt: 267.73 g/mol
InChI Key: UIXHZWGRDAYHMH-UHFFFAOYSA-N
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Description

2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride typically involves multiple steps One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The triazole ring and other functional groups may participate in oxidation or reduction reactions under specific conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides may be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Hydrolysis Conditions: Aqueous solutions of bases or acids can facilitate hydrolysis.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    4-Methyl-1,2,4-triazole: A triazole derivative with a methyl group at the 4-position.

    Sulfonyl Chlorides: Compounds containing the sulfonyl chloride functional group, such as methanesulfonyl chloride or benzenesulfonyl chloride.

Uniqueness

2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is unique due to its combination of a triazole ring with a sulfonyl chloride group and specific substituents

Properties

Molecular Formula

C8H14ClN3O3S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(4-methyl-5-oxo-3-propan-2-yl-1,2,4-triazol-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H14ClN3O3S/c1-6(2)7-10-12(8(13)11(7)3)4-5-16(9,14)15/h6H,4-5H2,1-3H3

InChI Key

UIXHZWGRDAYHMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)N1C)CCS(=O)(=O)Cl

Origin of Product

United States

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